Alstonic acid A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

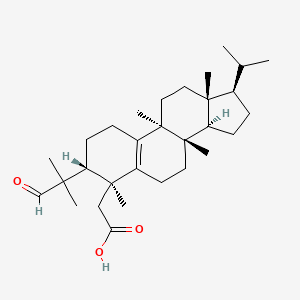

Alstonic acid A is a compound isolated from the leaves of Alstonia scholaris . It is a type of 2,3-secofernane triterpenoid . Alstonia scholaris is a tropical tree native to the Indian subcontinent, Australasia, and the Malay Peninsula . It is well documented in Traditional Chinese Medicine and Ayurveda to cure fever, pain, inflammation, cancer, respiratory, and skin disorders .

Synthesis Analysis

Alstonic acids A and B were isolated from the leaves of Alstonia scholaris along with an indole alkaloid, N1-methoxymethyl picrinine . Their structures were established from MS and NMR spectroscopic analyses and confirmed by single crystal X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of Alstonic acid A was established from MS and NMR spectroscopic analyses and confirmed by single crystal X-ray diffraction analysis .科学研究应用

Anti-Cancer Applications

The secondary metabolites from the Alstonia genus have shown promising results when employed as anti-cancer agents . This suggests that Alstonic acid A could potentially have applications in cancer treatment.

Anti-Spasmodic Applications

Alstonia genus-derived phytochemicals have been used as anti-spasmodic agents . This indicates that Alstonic acid A might be useful in relieving spasms or convulsions.

Antitussive Applications

The Alstonia genus has been used for the treatment of cough symptoms . This suggests that Alstonic acid A could potentially be used in cough suppressants.

Anti-Arthritic Applications

Phytochemicals from the Alstonia genus have been used as anti-arthritic agents . This suggests that Alstonic acid A might have potential applications in the treatment of arthritis.

Antioxidant Applications

The Alstonia genus has demonstrated antioxidant properties . This indicates that Alstonic acid A could potentially be used in products designed to protect the body from damage caused by harmful molecules called free radicals.

Anti-Malarial Applications

Alstonia boonei, a species in the Alstonia genus, is listed as an anti-malarial drug in the African pharmacopoeia . This suggests that Alstonic acid A might have potential applications in the treatment of malaria.

Treatment of Respiratory Diseases

Recently, A. scholaris leaves-derived indole alkaloids have been registered as an investigational new botanical drug for the treatment of respiratory diseases . This indicates that Alstonic acid A could potentially be used in the treatment of respiratory diseases.

Antiviral Applications

Strictamine, an indole alkaloid isolated from A. scholaris, exhibited a similar in vitro antiviral activity to that of acyclovir . This suggests that Alstonic acid A might have potential applications in antiviral treatments.

作用机制

Target of Action

Alstonic Acid A is a natural organic compound found in the roots of the plant Alstonia boonei It’s known that the compound exhibits anti-inflammatory, antioxidant, antibacterial, antitumor, and antiviral activities , suggesting a broad spectrum of molecular targets.

Mode of Action

It’s suggested that its spasmolytic activity in isolated preparations is due to calcium channel blockade . This means that Alstonic Acid A may inhibit the movement of calcium ions through calcium channels, which can lead to muscle relaxation and reduced spasms .

Pharmacokinetics

It’s known that alstonic acid a is extracted from the roots of alstonia boonei using methods that typically involve crushing plant material and soaking and extracting it with an appropriate solvent such as methanol . The extract is then concentrated and purified to obtain Alstonic Acid A .

Result of Action

It’s known that alstonic acid a exhibits anti-inflammatory, antioxidant, antibacterial, antitumor, and antiviral activities . These effects suggest that Alstonic Acid A may modulate a variety of cellular processes and pathways, potentially leading to reduced inflammation, oxidative stress, bacterial growth, tumor progression, and viral replication.

Action Environment

Alstonic Acid A is heat-stable but decomposes under direct sunlight . This suggests that environmental factors such as temperature and light exposure can influence the action, efficacy, and stability of Alstonic Acid A. Therefore, it’s important to consider these factors when storing and using Alstonic Acid A.

属性

IUPAC Name |

2-[(3R,4S,8S,9S,13R,14R,17R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(2)20-9-12-24-27(20,5)15-16-29(7)22-10-11-23(26(3,4)18-31)28(6,17-25(32)33)21(22)13-14-30(24,29)8/h18-20,23-24H,9-17H2,1-8H3,(H,32,33)/t20-,23+,24-,27-,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODHWLGTVYKRQF-PWWKQHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CCC4=C3CCC(C4(C)CC(=O)O)C(C)(C)C=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CCC4=C3CC[C@H]([C@]4(C)CC(=O)O)C(C)(C)C=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is interesting about the structure of Alstonic acid A?

A1: Alstonic acid A belongs to a rare class of natural compounds known as 2,3-secofernane triterpenoids. [] These compounds were first discovered in the leaves of the Alstonia scholaris plant. [] The "2,3-secofernane" designation refers to a specific modification in the triterpenoid skeleton, distinguishing it from typical triterpenoids.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B1151524.png)